molecular formula C17H18ClFN4O4 B2633641 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride CAS No. 2222114-23-8

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride

Cat. No. B2633641
CAS RN: 2222114-23-8
M. Wt: 396.8
InChI Key: UQDWELYJNPCIGK-UHFFFAOYSA-N
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Description

This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .


Synthesis Analysis

The synthesis of this compound involves several steps. The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .


Molecular Structure Analysis

The empirical formula of this compound is C18H19N3O4 · xHCl . Its molecular weight on a free base basis is 341.36 .


Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100 and an assay of ≥95% . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on similar naphthalimide compounds with piperazine substituents has explored their luminescent properties and photo-induced electron transfer mechanisms. These studies have found that the fluorescence of certain naphthalimide fluorophores can be quenched by photo-induced electron transfer (PET) processes, which can be influenced by the protonation of the alkylated amine donor. Such mechanisms are crucial for applications in pH sensing and developing materials with tunable luminescent properties (Gan, Chen, Chang, & Tian, 2003).

Herbicidal Activity

Studies on compounds structurally related to 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride have identified their potential as herbicides. Specifically, derivatives have shown inhibition of protoporphyrinogen oxidase (protox), a key enzyme in the chlorophyll biosynthetic pathway. These compounds exhibit broad-spectrum activity, high efficacy, and safety to crops, suggesting their usefulness in developing new herbicidal agents (Huang et al., 2005).

Anticonvulsant Properties

Research into acetamide derivatives of phthalimide and its analogs has revealed promising anticonvulsant properties. Certain derivatives have shown effectiveness in preclinical models of epilepsy, indicating potential for further development as antiepileptic drugs. The specific compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, for instance, demonstrated significant protection against electrically induced seizures in mice (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Synthesis and Chemical Analysis

Further research has focused on the synthesis and analysis of 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones, including methods to improve the yield and purity of such compounds. These studies contribute to the chemical knowledge necessary for the development and application of these and similar compounds in various fields, from materials science to pharmacology (Xiaoguang & Du-lin, 2005).

Antiviral and Antimicrobial Applications

Some derivatives of thalidomide, structurally related to the chemical compound , have been synthesized and evaluated for their antiviral and antimicrobial properties. These compounds have shown potential in inhibiting the activity of specific enzymes or pathogens, suggesting their utility in the development of new treatments for infections and diseases (Wang et al., 2013).

Safety and Hazards

This compound is classified as a combustible solid . Its WGK is 3, and it has no applicable flash point .

Future Directions

This compound is a key building block for making a protein degrader library . It’s used in the development of Thalidomide-based PROTACs, which have received extensive attention in recent years due to their ability to improve the efficacy of drugs and reduce damage to normal tissues . The molecular structure of pomalidomide, which this compound is based on, is usually used as the ligand for E3 ligase in PROTAC production and plays an important role in the development of protease degradation drugs .

Biochemical Analysis

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a functionalized cereblon ligand, which is crucial for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions . Additionally, it is amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to suppress the activity of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the pathogenesis of cancer and other diseases . By inhibiting IDO1, this compound can modulate immune responses and potentially induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a cereblon ligand, it binds to the E3 ubiquitin ligase cereblon, facilitating the polyubiquitination and subsequent degradation of target proteins . This mechanism is central to the function of PROTACs, which leverage the cell’s natural protein degradation pathways to selectively degrade disease-causing proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and retains its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to inhibit IDO1 suggests its role in modulating metabolic flux and metabolite levels, particularly in the context of cancer metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4.ClH/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24;/h7-8,12,19H,1-6H2,(H,20,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDWELYJNPCIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2222114-23-8
Record name 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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